molecular formula C19H17FN2O2 B2763629 N-(2,3-dimethylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953202-44-3

N-(2,3-dimethylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No. B2763629
CAS RN: 953202-44-3
M. Wt: 324.355
InChI Key: GZLXEBDMDDOPEG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, also known as DIMFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antipsychotic Potential

A study described the synthesis and pharmacological evaluation of a series of compounds with potential antipsychotic properties, highlighting compounds that, unlike conventional antipsychotics, do not interact with dopamine receptors. This could indicate a novel mechanism of action, potentially offering benefits over existing treatments without the associated dopaminergic side effects (Wise et al., 1987).

Structural Aspects and Properties

Another study focused on the structural aspects and properties of amide-containing isoquinoline derivatives, exploring their interaction with mineral acids and their ability to form gels or crystalline salts. This research provides insight into the chemical behavior and potential applications of these compounds in various fields (Karmakar et al., 2007).

Imaging Applications

The radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET is detailed, showcasing the development of tools for in vivo brain imaging. Such compounds can aid in the study of neuroinflammation and neurodegenerative diseases, providing valuable diagnostic and research tools (Dollé et al., 2008).

Anti-inflammatory Activity

Research into novel N-(3-chloro-4-flurophenyl) acetamide derivatives with anti-inflammatory activity highlights the synthesis of compounds showing significant effects. This suggests potential therapeutic applications in the treatment of inflammation-related conditions (Sunder et al., 2013).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-4-3-5-17(13(12)2)21-19(23)11-16-10-18(24-22-16)14-6-8-15(20)9-7-14/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLXEBDMDDOPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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